molecular formula C23H14F2N2O5S B11459691 [3-Amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone

[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone

Cat. No.: B11459691
M. Wt: 468.4 g/mol
InChI Key: QQNUPJRHBWYFNH-UHFFFAOYSA-N
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Description

6-(2H-1,3-BENZODIOXOL-5-YL)-2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(DIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound characterized by its unique structure, which includes benzodioxole and thienopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-BENZODIOXOL-5-YL)-2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(DIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thienopyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-BENZODIOXOL-5-YL)-2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(DIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its structural complexity and functional groups make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-BENZODIOXOL-5-YL)-2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(DIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2H-1,3-BENZODIOXOL-5-YL)-2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(METHYL)THIENO[2,3-B]PYRIDIN-3-AMINE
  • 6-(2H-1,3-BENZODIOXOL-5-YL)-2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(CHLOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE

Uniqueness

The uniqueness of 6-(2H-1,3-BENZODIOXOL-5-YL)-2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(DIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE lies in its difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This feature distinguishes it from similar compounds and may confer unique properties that are valuable in various applications.

Properties

Molecular Formula

C23H14F2N2O5S

Molecular Weight

468.4 g/mol

IUPAC Name

[3-amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C23H14F2N2O5S/c24-22(25)12-7-13(10-1-3-14-16(5-10)31-8-29-14)27-23-18(12)19(26)21(33-23)20(28)11-2-4-15-17(6-11)32-9-30-15/h1-7,22H,8-9,26H2

InChI Key

QQNUPJRHBWYFNH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C(=C3)C(F)F)C(=C(S4)C(=O)C5=CC6=C(C=C5)OCO6)N

Origin of Product

United States

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